Cas no 2229688-36-0 (4-4-(4-fluorophenyl)but-3-en-2-ylpiperidine)

4-4-(4-Fluorophenyl)but-3-en-2-ylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure incorporates a fluorophenyl group and a butenyl side chain, offering versatility as a building block for bioactive compounds. The presence of the fluorine atom enhances metabolic stability and binding affinity in drug design, while the piperidine core provides a rigid scaffold for molecular interactions. This compound may serve as an intermediate in the development of CNS-targeting agents or receptor modulators due to its balanced lipophilicity and electronic properties. Its synthetic utility lies in the reactive alkene moiety, enabling further functionalization via coupling or cyclization reactions.
4-4-(4-fluorophenyl)but-3-en-2-ylpiperidine structure
2229688-36-0 structure
Product Name:4-4-(4-fluorophenyl)but-3-en-2-ylpiperidine
CAS No:2229688-36-0
MF:C15H20FN
MW:233.324407577515
CID:6367822
PubChem ID:165648459
Update Time:2025-05-26

4-4-(4-fluorophenyl)but-3-en-2-ylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(4-fluorophenyl)but-3-en-2-ylpiperidine
    • 4-[4-(4-fluorophenyl)but-3-en-2-yl]piperidine
    • 2229688-36-0
    • EN300-1810759
    • Inchi: 1S/C15H20FN/c1-12(14-8-10-17-11-9-14)2-3-13-4-6-15(16)7-5-13/h2-7,12,14,17H,8-11H2,1H3/b3-2+
    • InChI Key: HXMOWVDCIWUSKP-NSCUHMNNSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/C(C)C1CCNCC1

Computed Properties

  • Exact Mass: 233.157977804g/mol
  • Monoisotopic Mass: 233.157977804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12Ų

4-4-(4-fluorophenyl)but-3-en-2-ylpiperidine Pricemore >>

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Additional information on 4-4-(4-fluorophenyl)but-3-en-2-ylpiperidine

Recent Advances in the Study of 4-(4-(4-Fluorophenyl)but-3-en-2-yl)piperidine (CAS: 2229688-36-0)

In recent years, the compound 4-(4-(4-fluorophenyl)but-3-en-2-yl)piperidine (CAS: 2229688-36-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of 4-(4-(4-fluorophenyl)but-3-en-2-yl)piperidine. Recent publications have highlighted novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale production. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a catalytic asymmetric synthesis method that significantly enhances enantiomeric purity, which is critical for its biological activity.

Pharmacological investigations have revealed that this compound exhibits potent activity as a modulator of specific neurotransmitter receptors, particularly those involved in neurological disorders. Preliminary in vitro and in vivo studies suggest that it may have applications in treating conditions such as depression, anxiety, and chronic pain. A recent preclinical trial reported in Neuropharmacology indicated that the compound could cross the blood-brain barrier effectively, with a favorable safety profile in animal models.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of 4-(4-(4-fluorophenyl)but-3-en-2-yl)piperidine with its target receptors. These findings are instrumental in guiding the design of derivatives with enhanced efficacy and reduced off-target effects. A 2024 study utilized molecular docking simulations to identify key binding motifs, paving the way for future drug development efforts.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as metabolic stability, bioavailability, and potential drug-drug interactions require further investigation. Ongoing research aims to address these gaps through advanced formulation strategies and comprehensive toxicological assessments.

In conclusion, 4-(4-(4-fluorophenyl)but-3-en-2-yl)piperidine (CAS: 2229688-36-0) represents a promising candidate for therapeutic development, with recent studies underscoring its potential in neuroscience and beyond. Continued research efforts are expected to further elucidate its mechanisms and optimize its clinical utility, making it a compound of significant interest in the pharmaceutical industry.

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